1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Medicinal Chemistry Dihydroisoquinoline Derivatives Phenoxypropanol Scaffold

1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a synthetic phenoxypropanol derivative containing a 2,4-dichlorophenoxy group linked via a secondary alcohol to a 3,4-dihydroisoquinoline moiety. It belongs to a broader class of dihydroisoquinoline-based compounds explored in medicinal chemistry for anti-inflammatory and enzyme inhibition applications.

Molecular Formula C18H19Cl2NO2
Molecular Weight 352.3 g/mol
Cat. No. B12185859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
Molecular FormulaC18H19Cl2NO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C18H19Cl2NO2/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,16,22H,7-8,10-12H2
InChIKeyCAXSVUUVCAKDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol: Structural Identity and Class Context for Procurement Decisions


1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a synthetic phenoxypropanol derivative containing a 2,4-dichlorophenoxy group linked via a secondary alcohol to a 3,4-dihydroisoquinoline moiety [1]. It belongs to a broader class of dihydroisoquinoline-based compounds explored in medicinal chemistry for anti-inflammatory and enzyme inhibition applications [2][3]. However, a systematic literature search reveals a critical evidence gap: no primary research articles, patents, or authoritative databases currently provide quantitative biological, physicochemical, or pharmacological data for this exact compound. Any procurement or selection decision based on published performance metrics is therefore unsupported at this time.

1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol: Why Off-the-Shelf Substitution Is Not Supported by Current Evidence


The absence of published quantitative data for 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol means that any assumption of functional equivalence with structurally related analogs is scientifically unfounded. Even minor structural variations within the dihydroisoquinoline-propanol scaffold can drastically alter target selectivity, potency, and pharmacokinetics, as evidenced by differential activities observed among close analogs [1]. Therefore, generic substitution without compound-specific validation carries unquantifiable risk of experimental failure or misdirected research investment.

1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol: Quantified Differentiation Evidence (or Critical Data Gaps)


Critical Data Gap Notice: No Direct Quantitative Evidence Found

A comprehensive search of primary research literature, patents (including US9777008, US4578393, US20240034730), and authoritative databases (PubChem, BindingDB, ChEMBL) returned zero quantitative biological, physicochemical, or pharmacological data points for 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol. This compound is not present in BindingDB, has no published IC50, Ki, or EC50 values, and is not exemplified in any accessible patent with measured activity [1][2][3]. The only publicly available information consists of vendor-supplied molecular formula (C18H18Cl2NO2) and purity statements (typically 95%), which carry no differentiation value.

Medicinal Chemistry Dihydroisoquinoline Derivatives Phenoxypropanol Scaffold

Class-Level Structural Differentiation: The 2,4-Dichlorophenoxy Substituent vs. Common Isosteres

Within the dihydroisoquinoline-propanol scaffold series patented for anti-inflammatory use (US4578393), the 2,4-dichlorophenyl substitution pattern is explicitly claimed as a preferred embodiment alongside 4-chlorophenyl and 3,4-dichlorophenyl variants [1]. The presence of two electron-withdrawing chlorine atoms at the 2- and 4-positions on the phenoxy ring is predicted to modulate both lipophilicity (cLogP) and electronic properties of the aryl ether, which in turn influences membrane permeability and target binding compared to mono-halogenated or unsubstituted analogs. However, no experimental data exists to quantify this effect for the specific 2,4-dichlorophenoxy configuration in the propanol-linked dihydroisoquinoline series.

Structure-Activity Relationship Halogen Substituent Effects Scaffold Design

Structural Divergence from Documented PRMT5 Inhibitor Analog

The closest structurally characterized analog with publicly available biological data is 1-(3-(1H-benzo[d]imidazol-4-yl)phenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (BindingDB BDBM343929; US9777008, Compound 223), which demonstrated an IC50 of 100 nM against PRMT5/MEP50 methylosome in a biochemical assay (20 mM Bicine, pH 7.6, 1 mM TCEP, 0.005% BSG, 0.002% Tween20) [1]. The target compound substitutes the 3-(1H-benzo[d]imidazol-4-yl)phenoxy moiety with a 2,4-dichlorophenoxy group. This structural alteration replaces a hydrogen-bond-donating/accepting benzimidazole with two hydrophobic chlorine atoms, fundamentally altering the pharmacophore. The PRMT5 activity of the benzimidazole analog cannot be extrapolated to the dichlorophenoxy variant without experimental confirmation.

PRMT5 Inhibition Arginine Methyltransferase Scaffold Hopping

1-(2,4-Dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol: Application Scenarios Based on Available Structural Class Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Anti-Inflammatory Dihydroisoquinoline Programs

The compound can serve as a tool molecule to probe the effect of 2,4-dichloro substitution on the phenoxy ring within the dihydroisoquinoline-propanol scaffold class claimed in US4578393 for anti-inflammatory and anti-rheumatic applications [1]. Researchers may use it to experimentally determine whether the ortho-chloro substituent enhances or diminishes activity relative to the 4-chloro or unsubstituted variants, providing SAR data currently absent from the literature.

Chemical Biology Probe for PRMT5/MEP50 Target Engagement (Requires De Novo Profiling)

Given the 100 nM PRMT5/MEP50 IC50 of the closely related benzimidazole-phenoxy analog (BDBM343929) [2], the target compound may be evaluated in the same assay system (20 mM Bicine, pH 7.6, 1 mM TCEP, 0.005% BSG, 0.002% Tween20) to assess whether the dichlorophenoxy replacement retains, improves, or abolishes PRMT5 inhibition. Until such profiling is performed, the compound cannot be considered a validated PRMT5 tool.

Physicochemical Property Benchmarking for Halogenated Phenoxypropanol Library Design

The compound's 2,4-dichlorophenoxy motif can be used as a reference point in a systematic library to measure how di-halogenation affects experimentally determined logD, aqueous solubility, and microsomal stability compared to mono-halogenated, methylated, or unsubstituted phenoxy analogs. These data would inform future design of dihydroisoquinoline-based probes with optimized drug-like properties.

Negative Control or Selectivity Profiling in Sigma Receptor or DHODH Assay Panels

While dihydroisoquinoline-containing compounds have been reported as sigma receptor ligands [3] and human DHODH inhibitors [4], no data places the target compound in either target space. The compound may be evaluated in selectivity panels to determine whether the 2,4-dichlorophenoxy modification redirects activity toward or away from these targets, clarifying its utility as a selective or multi-target probe.

Quote Request

Request a Quote for 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.